physicochemical properties of 2-Hydroxy-5-(trifluoromethyl)benzamide
physicochemical properties of 2-Hydroxy-5-(trifluoromethyl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-(trifluoromethyl)benzamide
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Hydroxy-5-(trifluoromethyl)benzamide. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique combination of functional groups: a salicylamide scaffold known for its biological activity, and a trifluoromethyl (CF₃) group, which can enhance metabolic stability, lipophilicity, and binding affinity. This document serves as a foundational resource for scientists, offering both theoretical predictions and detailed experimental protocols to facilitate further research and application.
Molecular Overview and Rationale for Interest
Chemical Identity
2-Hydroxy-5-(trifluoromethyl)benzamide is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a hydroxyl group, an amide group, and a trifluoromethyl group at positions 2, 1, and 5, respectively.
| Property | Value |
| IUPAC Name | 2-hydroxy-5-(trifluoromethyl)benzamide |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| CAS Number | Not available / Not clearly defined in public databases |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O |
Structural Features and Scientific Significance
The scientific interest in this molecule is derived from the strategic combination of its three key functional groups:
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Salicylamide Core: The ortho-hydroxybenzamide structure is a privileged scaffold in medicinal chemistry, known to form a strong intramolecular hydrogen bond between the phenolic hydrogen and the amide carbonyl oxygen. This interaction locks the conformation, enhances membrane permeability, and is a key feature in many biologically active compounds.
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Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design.[1] It is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. Furthermore, it significantly enhances lipophilicity (fat-solubility) and can improve metabolic stability by blocking potential sites of oxidative metabolism, often leading to improved pharmacokinetic profiles.[1]
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Amide Group: The primary amide serves as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets like enzymes and receptors.
This unique combination makes 2-Hydroxy-5-(trifluoromethyl)benzamide a valuable building block for developing novel therapeutics and agrochemicals.[1]
Molecular Structure```dot
graph "2_Hydroxy_5_trifluoromethyl_benzamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_amide [label="C", pos="2.2,0!"]; O_amide [label="O", pos="2.9,0.5!"]; N_amide [label="N", pos="2.9,-0.5!"]; H_N1 [label="H", pos="3.5,-0.3!"]; H_N2 [label="H", pos="3.5,-0.7!"];
O_hydroxyl [label="O", pos="-1.1,1.5!"]; H_hydroxyl [label="H", pos="-1.6,1.8!"];
C_tfm [label="C", pos="0,-2.2!"]; F1 [label="F", pos="-0.5,-2.8!"]; F2 [label="F", pos="0.5,-2.8!"]; F3 [label="F", pos="0,-1.6!"];
// Aromatic hydrogens H3 [label="H", pos="-2.1,-0.6!"]; H4 [label="H", pos="-1.1,-2.1!"]; H6 [label="H", pos="2.1,0.6!"];
// Positioning the ring atoms C1 [pos="1,0!"]; C2 [pos="0.5,0.87!"]; C3 [pos="-0.5,0.87!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.87!"]; C6 [pos="0.5,-0.87!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_N1; N_amide -- H_N2;
C2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;
C5 -- C_tfm; C_tfm -- F1; C_tfm -- F2; C_tfm -- F3;
// Aromatic hydrogen bonds C3 -- H3; C4 -- H4; C6 -- H6;
// Intramolecular H-bond H_hydroxyl -- O_amide [style=dashed, color="#EA4335"]; }
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
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Warning: This procedure should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.
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Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
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After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a viscous oil or solid and should be used immediately without further purification.
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Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath.
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Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring. An exothermic reaction and the formation of a white precipitate will be observed.
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Allow the mixture to stir for 1 hour, gradually warming to room temperature.
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Work-up: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any ammonium salts.
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Dry the crude product under vacuum to yield the off-white solid.
Detailed Experimental Protocol: Purification
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Rationale: Recrystallization is the method of choice for purifying this solid product. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water mixture is a good starting point.
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Transfer the crude solid to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
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Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule. Spectra should ideally be recorded in a deuterated solvent like DMSO-d₆, which can exchange with the labile -OH and -NH₂ protons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Commentary |
| ¹H | ~10-12 | broad singlet | Phenolic -OH: Significantly downfield due to strong intramolecular H-bonding to the amide carbonyl. |
| ¹H | ~7.5 - 8.5 | two broad singlets | Amide -NH₂: Two distinct signals may be observed due to hindered rotation around the C-N bond. These are exchangeable with D₂O. |
| ¹H | ~8.0 | d | Aromatic H (C6-H): Ortho to the amide, deshielded. |
| ¹H | ~7.8 | dd | Aromatic H (C4-H): Meta to the amide, ortho to CF₃. |
| ¹H | ~7.1 | d | Aromatic H (C3-H): Ortho to the hydroxyl group. |
| ¹³C | ~170 | singlet | Amide Carbonyl (C=O): Typical chemical shift for an amide. |
| ¹³C | ~123 (q) | quartet (q) | Trifluoromethyl (CF₃): A characteristic quartet due to C-F coupling. |
| ¹⁹F | ~ -60 to -65 | singlet | Trifluoromethyl (CF₃): A sharp singlet is expected relative to a CFCl₃ standard. [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |
| 3400 - 3100 | N-H Stretch (Amide) | Two distinct, medium-intensity bands for the symmetric and asymmetric stretches of the primary amide. |
| 3200 - 2500 | O-H Stretch (Phenol) | A very broad, weak band due to the strong intramolecular hydrogen bonding. This may be difficult to distinguish from the baseline. |
| ~1650 | C=O Stretch (Amide I) | A strong, sharp absorption. The frequency is lowered from a typical amide (~1680 cm⁻¹) due to conjugation and the intramolecular hydrogen bond. |
| ~1600 | N-H Bend (Amide II) | A medium-to-strong band. |
| 1350 - 1100 | C-F Stretch | Multiple strong, sharp bands characteristic of the CF₃ group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 205.
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Key Fragments: The most likely fragmentation involves the loss of the amide group. The loss of •NH₂ (16 Da) would lead to a prominent benzoyl cation at m/z = 189. Subsequent loss of CO (28 Da) would yield a fragment at m/z = 161.
Caption: Proposed primary fragmentation pathway in EI-MS.
High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method can be used to assess the purity of the synthesized compound.
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 20% B to 80% B over 15 minutes. [3]* Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Expected Retention Time: Due to its lipophilic CF₃ group, the compound is expected to be well-retained on a C18 column.
Potential Applications and Future Directions
The structural motifs within 2-Hydroxy-5-(trifluoromethyl)benzamide suggest significant potential in several research areas:
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Drug Discovery: Salicylamides are known inhibitors of various enzymes. The addition of the CF₃ group could lead to the development of novel inhibitors with improved potency and pharmacokinetic properties, for example, as anti-inflammatory agents (COX inhibitors) or anticancer agents. [3]* Agrochemicals: Trifluoromethyl-containing aromatic compounds are prevalent in modern herbicides and fungicides. [1]This molecule serves as an excellent starting point for the synthesis of new crop protection agents.
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Materials Science: The rigid, hydrogen-bonding nature of the molecule could be explored for the development of novel organic materials with specific self-assembly properties.
Future research should focus on the experimental validation of the predicted properties, exploration of its biological activities through in-vitro screening, and its use as a versatile intermediate in synthetic chemistry.
Safety and Handling
While specific toxicity data for 2-Hydroxy-5-(trifluoromethyl)benzamide is not available, it should be handled with the standard precautions for novel laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or chemical fume hood.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. The related compound 2-hydroxy-5-(trifluoromethyl)benzaldehyde is noted to be hygroscopic, so protection from moisture is advisable. [4]
References
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LookChem. (n.d.). 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]
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Yuan, L., et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC Advances. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]
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Proventeus. (n.d.). Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (2012). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E. National Institutes of Health. Retrieved from [Link]
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EPA CompTox Chemicals Dashboard. (n.d.). 2-Hydroxy-5-[(nonanoylamino)methyl]benzamide Properties. Retrieved from [Link]
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Cheméo. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

